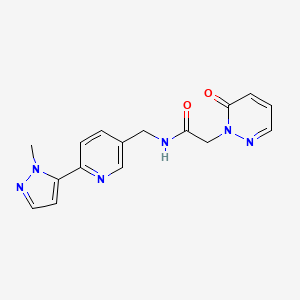

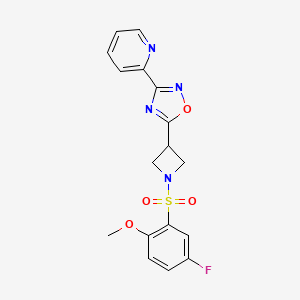

![molecular formula C14H11FO2S B2800254 2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1016502-68-3](/img/structure/B2800254.png)

2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid is a chemical compound with the CAS Number: 1016502-68-3 . It has a molecular weight of 262.3 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is (4-fluorophenyl)sulfanylacetic acid .

Molecular Structure Analysis

The InChI code for 2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid is 1S/C14H11FO2S/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid is a powder that is stored at room temperature . It has a molecular weight of 262.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Fluorography and Detection Methods

A study optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing fluorographic methods. This procedure offers technical advantages, such as no need for pre-fix proteins in gels and applicability to both agarose and acrylamide gels, presenting a simple, sensitive, and efficient alternative for radioactivity detection (Skinner & Griswold, 1983).

Biosynthetic Incorporation in Proteins

Research demonstrates the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites, utilizing a strategy for the selective and efficient integration of the fluorescent amino acid dansylalanine in Saccharomyces cerevisiae. This technique aids in studying protein structure, dynamics, and interactions, highlighting the utility of fluorophores in biological research (Summerer et al., 2006).

Synthesis and Biological Activity of Derivatives

A study focused on the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, revealing compounds with significant antioxidant effects and potential in drug development. This research underscores the creation of derivatives with physiological properties and their implications in pharmacology (Farzaliyev et al., 2020).

Versatile Reagent for Fluorine-Containing Compounds

Ethyl phenylsulfinyl fluoroacetate is identified as a versatile reagent for preparing α-fluoro-α,β-unsaturated carboxylic acid esters, important intermediates for biologically active fluorine-containing compounds. This highlights the chemical's role in synthesizing key intermediates for research and development (Allmendinger, 1991).

Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles

Investigations into the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles provide insight into reaction mechanisms in mixed aqueous-organic solutions, contributing to our understanding of chemical reactions and the properties of fluoro-containing compounds in various solvents (Dong et al., 2001).

Proton Exchange Membranes for Fuel Cells

Research into sulfonated poly(arylene ether sulfone)s with high proton conductivity for fuel cell applications demonstrates the potential of fluorine-containing compounds in energy technology. These materials show promise as polyelectrolyte membrane materials, crucial for the development of efficient and durable fuel cells (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2S/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOZUMXBUUGLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

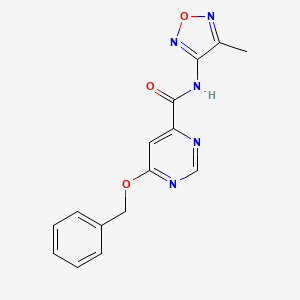

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)

![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)

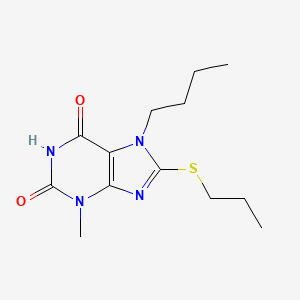

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)

![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)